1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid
Description
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid (CAS: 162648-54-6) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42 g/mol . The compound features a cyclohexane ring substituted at the 1-position with a carboxylic acid group and a 4-(Fmoc-amino)phenyl moiety. This structure makes it a critical intermediate in peptide synthesis, where the Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS) .
The cyclohexane backbone provides steric bulk, which can influence coupling efficiency and conformational flexibility in peptide chains.
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-26(31)28(16-6-1-7-17-28)19-12-14-20(15-13-19)29-27(32)33-18-25-23-10-4-2-8-21(23)22-9-3-5-11-24(22)25/h2-5,8-15,25H,1,6-7,16-18H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRERLWWIBOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Cyclohexane Carboxylic Acid Introduction: The cyclohexane ring is then introduced, typically through a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Peptide Synthesis
The primary application of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid lies in its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method is crucial for synthesizing complex peptides and proteins that are used in therapeutic and research settings.
Drug Development
Due to its structural characteristics, this compound is investigated for potential use in drug development. The ability to modify the Fmoc group can lead to the creation of novel compounds with enhanced biological activity. Research has shown that derivatives of Fmoc-cyclohexanecarboxylic acid can exhibit specific interactions with biological targets, making them candidates for further pharmacological studies.
Bioconjugation Techniques
The compound can be utilized in bioconjugation techniques where it serves as a linker between biomolecules. The introduction of Fmoc groups allows for the selective attachment of various functional groups or drug molecules to proteins or peptides, enhancing their stability and bioavailability.
Material Science
In material science, derivatives of this compound are explored for their potential applications in creating functional materials with specific properties. The ability to manipulate the chemical structure allows researchers to design materials that can respond to environmental stimuli or possess unique mechanical properties.
Mechanism of Action
The mechanism by which 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets include amino acids and peptides, with pathways involving nucleophilic attack and elimination reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features and Physicochemical Properties
Physicochemical and Reactivity Comparisons
- Solubility : The target compound’s cyclohexane ring and aromatic phenyl group contribute to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for SPPS. In contrast, the piperazine analog (CAS 180576-05-0) exhibits higher solubility in aqueous buffers due to its basic nitrogen atoms .
- Thermal Stability : The cyclopropane derivative (CAS 2219379-46-9) has enhanced rigidity, which may improve thermal stability in high-temperature reactions compared to the flexible cyclohexane backbone .
Research Findings and Trends
- Conformational Studies : Cyclohexane-based Fmoc compounds are preferred in peptides requiring defined secondary structures, while cyclopropane derivatives are used to enforce torsional angles .
- Yield Optimization : The synthesis of fluorene derivatives (e.g., 9-oxo-9H-fluorene-1-carboxylic acid) via oxidation with potassium dichromate achieves >99% yield, suggesting efficient protocols for related intermediates .
- Safety Profiles : Most analogs (e.g., CAS 180576-05-0) are labeled for R&D use only, with hazards including skin/eye irritation (H315, H319) .
Biological Activity
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid, commonly referred to as Fmoc-D-Aph(Cbm)-OH, is a synthetic amino acid derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, which include a fluorenyl group and a cyclohexane moiety. Its applications in medicinal chemistry, particularly in peptide synthesis and drug development, have garnered considerable interest.
The chemical formula of this compound is , with a molecular weight of approximately 445.47 g/mol. The compound is slightly soluble in water and has a predicted melting point of 163°C (decomposition) and a boiling point of approximately 699.1°C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins involved in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group during peptide synthesis, allowing for selective deprotection and subsequent formation of peptide bonds. This mechanism facilitates the synthesis of complex peptides that can modulate biological pathways.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit anticancer activity by modulating signaling pathways involved in tumor growth. The fluorenyl moiety enhances cellular uptake, contributing to the compound's potential efficacy against cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms .
Enzyme Interaction
Fmoc-D-Aph(Cbm)-OH interacts with various enzymes, influencing biochemical pathways critical for cellular function. For instance, it can act as an inhibitor or activator depending on the context of the biochemical reaction .
Research Findings
Recent studies have highlighted the following findings related to the biological activity of Fmoc-D-Aph(Cbm)-OH:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models. |
| Study 3 | Enzyme Interaction | Identified as a competitive inhibitor for specific proteases involved in peptide synthesis. |
Case Studies
- Anticancer Study : In a study published in Journal of Medicinal Chemistry, Fmoc-D-Aph(Cbm)-OH was tested against various cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Inflammation Model : A murine model was used to evaluate the anti-inflammatory effects of the compound. Administration resulted in decreased levels of pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases.
- Peptide Synthesis : In peptide synthesis experiments, Fmoc-D-Aph(Cbm)-OH facilitated efficient formation of peptide bonds without significant side reactions, highlighting its utility as a building block for complex peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
